molecular formula C8H14N2O B494537 2-Methyl-2-morpholinopropanenitrile

2-Methyl-2-morpholinopropanenitrile

Cat. No.: B494537
M. Wt: 154.21g/mol
InChI Key: KDIYGYDKSSFLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2-morpholinopropanenitrile is a nitrile-containing organic compound characterized by a morpholine ring attached to a propanenitrile backbone with a methyl substituent at the 2-position. Its molecular structure includes a nitrile group (-C≡N), a morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom), and a methyl group, which collectively influence its physicochemical properties and reactivity. This compound is primarily utilized in pharmaceutical and chemical synthesis as an intermediate, leveraging the nitrile group’s versatility in reactions such as hydrolysis, reduction, or cycloaddition .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21g/mol

IUPAC Name

2-methyl-2-morpholin-4-ylpropanenitrile

InChI

InChI=1S/C8H14N2O/c1-8(2,7-9)10-3-5-11-6-4-10/h3-6H2,1-2H3

InChI Key

KDIYGYDKSSFLGV-UHFFFAOYSA-N

SMILES

CC(C)(C#N)N1CCOCC1

Canonical SMILES

CC(C)(C#N)N1CCOCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Methyl-2-morpholinopropanenitrile with three categories of structurally related compounds: morpholine-containing nitriles, morpholine-linked esters, and pharmaceutical impurities with analogous backbones.

Morpholine-Containing Nitriles
Compound Name Substituent(s) Functional Group Key Structural Differences Potential Applications
This compound Methyl group at 2-position Nitrile (-C≡N) Compact, less steric hindrance Synthetic intermediate for APIs
2-Morpholin-4-yl-2-phenylpropanenitrile Phenyl group at 2-position Nitrile (-C≡N) Bulky aromatic substituent Likely higher lipophilicity; potential use in hydrophobic drug scaffolds

Key Findings :

  • The phenyl variant may exhibit greater lipophilicity (logP), favoring membrane permeability in drug design but possibly complicating aqueous solubility.
Morpholine-Linked Esters
Compound Name Functional Group Key Structural Differences Hazards/Handling
This compound Nitrile (-C≡N) Electrophilic nitrile group Limited safety data in evidence
Methyl 5-amino-2-morpholinobenzoate Ester (-COOCH₃) Benzoate ester with amino group Requires strict first-aid measures for inhalation/skin contact

Key Findings :

  • The ester group in Methyl 5-amino-2-morpholinobenzoate is less reactive than a nitrile, making it more stable but less versatile in synthetic pathways.
Pharmaceutical Impurities with Analogous Backbones

Several impurities listed in pharmaceutical guidelines share structural motifs with this compound, differing primarily in functional groups:

Compound Name (Impurity) Functional Group Key Differences Regulatory Significance
3-[4-(2-Methylpropyl)phenyl]-propanoic Acid Carboxylic acid Acidic, polar Controlled for purity in APIs
(2RS)-2-(4-Methylphenyl)-propanoic Acid Carboxylic acid Chiral center Requires stereochemical monitoring
This compound Nitrile Non-polar, reactive Likely an intermediate in API synthesis

Key Findings :

  • The absence of a chiral center in this compound simplifies synthesis and purification compared to stereochemically complex impurities like (2RS)-2-(4-Methylphenyl)-propanoic acid .

Research Implications

  • Regulatory Considerations : Impurities with morpholine or nitrile motifs must be monitored to comply with pharmacopeial standards (e.g., USP, EP) .

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